Boc-beta-cyclopentyl-DL-alanine Boc-beta-cyclopentyl-DL-alanine
Brand Name: Vulcanchem
CAS No.: 401514-71-4
VCID: VC2347827
InChI: InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(11(15)16)8-9-6-4-5-7-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)
SMILES: CC(C)(C)OC(=O)NC(CC1CCCC1)C(=O)O
Molecular Formula: C13H23NO4
Molecular Weight: 257.33 g/mol

Boc-beta-cyclopentyl-DL-alanine

CAS No.: 401514-71-4

Cat. No.: VC2347827

Molecular Formula: C13H23NO4

Molecular Weight: 257.33 g/mol

* For research use only. Not for human or veterinary use.

Boc-beta-cyclopentyl-DL-alanine - 401514-71-4

Specification

CAS No. 401514-71-4
Molecular Formula C13H23NO4
Molecular Weight 257.33 g/mol
IUPAC Name 3-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(11(15)16)8-9-6-4-5-7-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)
Standard InChI Key GBTWGGHVJJRREA-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC(CC1CCCC1)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1CCCC1)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Boc-beta-cyclopentyl-DL-alanine is characterized by specific molecular identifiers that distinguish it from other amino acid derivatives. The compound exists as a racemic mixture of D and L isomers, which contributes to its versatility in different chemical applications.

Basic Identification Parameters

The compound is officially registered with specific identifiers that allow for its unambiguous identification in chemical databases and literature. These parameters are essential for researchers working with this compound.

ParameterValue
CAS Number401514-71-4
Molecular FormulaC13H23NO4
Molecular Weight257.33 g/mol
IUPAC Name3-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
InChIKeyGBTWGGHVJJRREA-UHFFFAOYSA-N

The compound is also known by several synonyms in the scientific literature, including BOC-DL-CYCLOPENTYLALANINE, Boc-3-Cyclopentylalanine, and N-Boc-RS-Cyclopentylalanine . These alternative names reflect different naming conventions in chemical nomenclature but all refer to the same molecular entity.

Structural Features

Boc-beta-cyclopentyl-DL-alanine contains several key structural components that define its chemical behavior. The core structure consists of an alanine backbone with a cyclopentyl group attached at the beta position. The amino group is protected by a tert-butyloxycarbonyl (Boc) group, which is a common protecting group in peptide synthesis.

The compound's SMILES notation (CC(C)(C)OC(=O)NC(CC1CCCC1)C(=O)O) provides a linear representation of its molecular structure, while its InChI string (InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(11(15)16)8-9-6-4-5-7-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)) offers a more standardized description of its structural composition . These representations are valuable tools for computational chemistry and database searches.

Physical and Chemical Properties

Understanding the physical and chemical properties of Boc-beta-cyclopentyl-DL-alanine is crucial for its appropriate handling, storage, and application in various research contexts.

Physical Properties

The compound possesses specific physical characteristics that influence its behavior in different environments and reactions. These properties have been determined through both experimental methods and predictive modeling.

PropertyValueMethod
Boiling Point406.1±28.0 °CPredicted
Density1.105±0.06 g/cm³Predicted
Physical StateSolidObserved
SolubilitySoluble in most organic solvents including DCM, chloroform, and DMSOExperimental

The high boiling point of the compound indicates its thermal stability, which is an important consideration when planning reactions that involve elevated temperatures .

Chemical Properties

The chemical reactivity of Boc-beta-cyclopentyl-DL-alanine is primarily determined by its functional groups: the carboxylic acid, the protected amino group, and the cyclopentyl moiety.

PropertyValueSignificance
pKa4.04±0.10 (Predicted)Indicates acidity of carboxylic group
Functional GroupsCarboxylic acid, Boc-protected amine, CyclopentylDetermines reactivity patterns
StabilityStable under normal conditions; sensitive to strong acidsImportant for storage and handling

The moderate acidity of the carboxylic group (pKa ≈ 4) allows for selective deprotonation and subsequent conjugation with other molecules, which is particularly useful in peptide coupling reactions .

Spectroscopic Properties and Detection

Mass spectrometry data for Boc-beta-cyclopentyl-DL-alanine reveals characteristic ion patterns that can be used for its identification and quantification in complex mixtures. The predicted collision cross-section values provide important information for mass spectrometry-based analyses.

Adductm/zPredicted CCS (Ų)
[M+H]+258.17000161.6
[M+Na]+280.15194165.7
[M+NH4]+275.19654166.3
[M+K]+296.12588165.8
[M-H]-256.15544159.2
[M+Na-2H]-278.13739161.5
[M]+257.16217160.8
[M]-257.16327160.8

These collision cross-section values are particularly valuable for ion mobility spectrometry analysis, a technique increasingly used in the characterization of complex molecular structures .

Synthesis and Preparation Methods

The synthesis of Boc-beta-cyclopentyl-DL-alanine involves specific chemical pathways that typically begin with suitable precursors and proceed through well-established reaction sequences.

Applications and Uses

Boc-beta-cyclopentyl-DL-alanine serves multiple functions in chemical research and pharmaceutical development. Its unique structural features make it valuable in several specific applications.

Peptide Synthesis and Drug Development

The primary application of Boc-beta-cyclopentyl-DL-alanine is in the synthesis of peptides and peptidomimetics. The compound is specifically used as a reactant in the preparation of spirodiketopiperazine-based CCR5 antagonists, which have potential applications as antiviral agents . CCR5 antagonists are particularly relevant in HIV research, as the CCR5 co-receptor is one of the primary entry points for HIV into human cells.

The incorporation of non-standard amino acids like Boc-beta-cyclopentyl-DL-alanine into peptide sequences can significantly alter their:

  • Structural stability

  • Resistance to enzymatic degradation

  • Binding affinity to target receptors

  • Pharmacokinetic properties

These modifications can lead to the development of peptidomimetics with improved therapeutic profiles compared to their natural counterparts.

Research Applications

Beyond direct pharmaceutical applications, Boc-beta-cyclopentyl-DL-alanine serves as a valuable tool in fundamental research. Its incorporation into peptides allows scientists to study the effects of structural modifications on peptide conformation and function. The racemic nature of the compound (DL form) provides opportunities for studying the impact of stereochemistry on biological activity when incorporated into larger structures.

Research on non-standard amino acids, including those with cyclic aliphatic side chains like Boc-beta-cyclopentyl-DL-alanine, continues to expand our understanding of protein structure-function relationships and opens new possibilities for rational drug design.

Safety ParameterClassificationRecommendation
Hazard ClassIRRITANTUse appropriate personal protective equipment
WGK Germany3 (Severe hazard to water)Prevent release into environment
StorageNot specifiedStore in tightly closed containers in a cool, dry place
Personal ProtectionNot specifiedUse gloves, eye protection, and respiratory protection if necessary

Researchers working with this compound should consult the material safety data sheet (MSDS) for comprehensive safety information and specific handling instructions. Safety data sheets are available in English from providers such as Sigma-Aldrich .

Disposal Considerations

Given the water hazard classification of Boc-beta-cyclopentyl-DL-alanine, proper disposal is essential to prevent environmental contamination. Disposal should follow local regulations for chemical waste management, which typically involve:

  • Collection in appropriate waste containers

  • Labeling according to regulatory requirements

  • Disposal through authorized waste management facilities

The compound should never be disposed of in drains or waterways due to its potential environmental impact.

Recent Research Developments

While the specific recent research on Boc-beta-cyclopentyl-DL-alanine is limited in the provided search results, the compound belongs to a class of modified amino acids that continue to be the subject of extensive investigation in various scientific fields.

Structural Analysis and Characterization

Advanced analytical techniques have enabled more detailed characterization of compounds like Boc-beta-cyclopentyl-DL-alanine. The predicted collision cross-section values provided in the search results represent an example of such characterization, offering valuable data for mass spectrometry-based analyses . These parameters are particularly useful for identification and quantification in complex mixtures.

Related Research on Modified Amino Acids

Research on structurally related modified amino acids provides insights that may be applicable to Boc-beta-cyclopentyl-DL-alanine. For example, studies on acridon-2-ylalanine (Acd) have demonstrated its utility as a fluorescent probe for monitoring protein conformational changes . While Acd differs structurally from Boc-beta-cyclopentyl-DL-alanine, both compounds represent examples of non-canonical amino acids with specialized applications in biochemical research.

Similarly, advances in the biosynthesis of D/L-alanine in recombinant Escherichia coli point to potential new production methods for modified amino acids . These developments may eventually lead to more efficient and environmentally friendly methods for producing compounds like Boc-beta-cyclopentyl-DL-alanine.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator